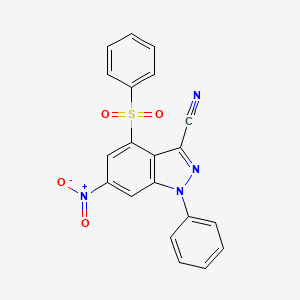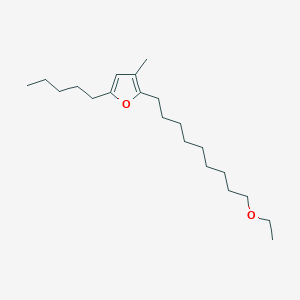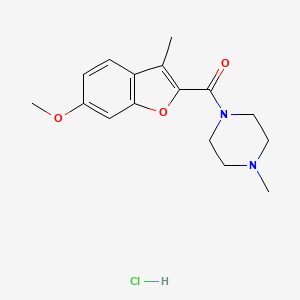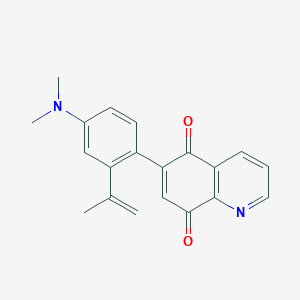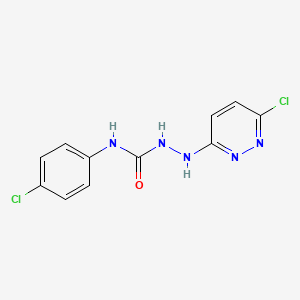
N-(4-Chlorophenyl)-2-(6-chloropyridazin-3-yl)hydrazine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-Chlorophenyl)-2-(6-chloropyridazin-3-yl)hydrazinecarboxamide is a chemical compound with the molecular formula C10H7Cl2N2
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Chlorophenyl)-2-(6-chloropyridazin-3-yl)hydrazinecarboxamide typically involves the reaction of 4-chlorophenylhydrazine with 6-chloropyridazine-3-carboxylic acid. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of N-(4-Chlorophenyl)-2-(6-chloropyridazin-3-yl)hydrazinecarboxamide may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate the production of larger quantities, with additional steps for purification and quality control to ensure the consistency and reliability of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-Chlorophenyl)-2-(6-chloropyridazin-3-yl)hydrazinecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The chlorophenyl and chloropyridazinyl groups can undergo substitution reactions with nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as solvent choice, temperature, and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in the replacement of chlorine atoms with other functional groups.
Applications De Recherche Scientifique
N-(4-Chlorophenyl)-2-(6-chloropyridazin-3-yl)hydrazinecarboxamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of N-(4-Chlorophenyl)-2-(6-chloropyridazin-3-yl)hydrazinecarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(4-Chlorophenyl)-2-(6-chloropyridazin-3-yl)hydrazinecarboxamide
- N-(4-Chlorophenyl)-2-(6-chloropyridazin-3-yl)hydrazinecarboxamide
- N-(4-Chlorophenyl)-2-(6-chloropyridazin-3-yl)hydrazinecarboxamide
Uniqueness
N-(4-Chlorophenyl)-2-(6-chloropyridazin-3-yl)hydrazinecarboxamide stands out due to its unique combination of chlorophenyl and chloropyridazinyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
87977-20-6 |
|---|---|
Formule moléculaire |
C11H9Cl2N5O |
Poids moléculaire |
298.13 g/mol |
Nom IUPAC |
1-(4-chlorophenyl)-3-[(6-chloropyridazin-3-yl)amino]urea |
InChI |
InChI=1S/C11H9Cl2N5O/c12-7-1-3-8(4-2-7)14-11(19)18-17-10-6-5-9(13)15-16-10/h1-6H,(H,16,17)(H2,14,18,19) |
Clé InChI |
OIPFJMMWXGUJNZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1NC(=O)NNC2=NN=C(C=C2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


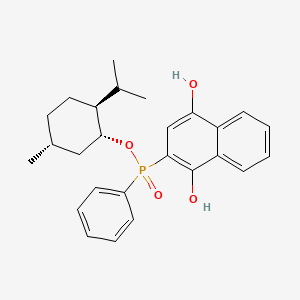
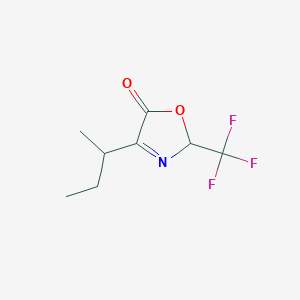
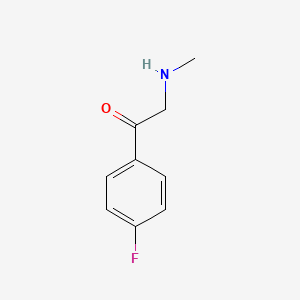
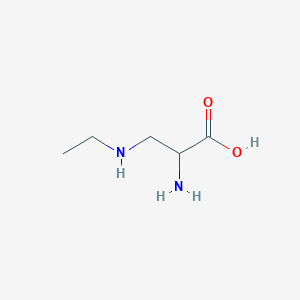

![5-[(Octylsulfanyl)methyl]-1,2-oxazol-3-yl dimethylcarbamate](/img/structure/B15211202.png)
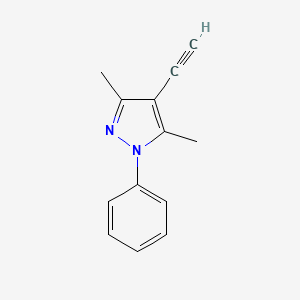
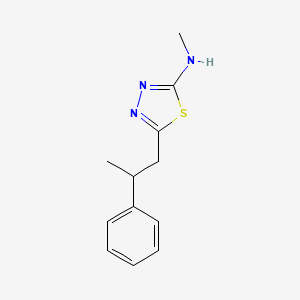
![[(2,5-Dioxooxolan-3-yl)oxy]acetic acid](/img/structure/B15211219.png)

